Ethanone, 1-[3,4,6-trimethoxy-2-(1-methylethoxy)phenyl]-
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Overview
Description
Ethanone, 1-[3,4,6-trimethoxy-2-(1-methylethoxy)phenyl]- is an organic compound with a complex structure that includes a phenyl ring substituted with methoxy and isopropoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[3,4,6-trimethoxy-2-(1-methylethoxy)phenyl]- typically involves the introduction of methoxy and isopropoxy groups onto a phenyl ring, followed by the formation of the ethanone moiety. The specific synthetic routes and reaction conditions can vary, but common methods include:
Methoxylation: Introduction of methoxy groups using methanol and a suitable catalyst.
Isopropoxylation: Introduction of isopropoxy groups using isopropanol and a catalyst.
Formation of Ethanone Moiety: This step often involves the use of acetylating agents such as acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[3,4,6-trimethoxy-2-(1-methylethoxy)phenyl]- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to alcohols or other reduced forms using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions where the methoxy or isopropoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethanone, 1-[3,4,6-trimethoxy-2-(1-methylethoxy)phenyl]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone, 1-[3,4,6-trimethoxy-2-(1-methylethoxy)phenyl]- involves its interaction with specific molecular targets and pathways. The methoxy and isopropoxy groups can influence its binding affinity and activity. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(3,4,5-trimethoxyphenyl)-: Similar structure but lacks the isopropoxy group.
Ethanone, 1-[4-(methylthio)phenyl]-: Contains a methylthio group instead of methoxy and isopropoxy groups.
Ethanone, 1-(3-thienyl)-: Contains a thienyl group instead of a phenyl ring.
Uniqueness
Ethanone, 1-[3,4,6-trimethoxy-2-(1-methylethoxy)phenyl]- is unique due to the presence of both methoxy and isopropoxy groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of Ethanone, 1-[3,4,6-trimethoxy-2-(1-methylethoxy)phenyl]-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
63635-42-7 |
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Molecular Formula |
C14H20O5 |
Molecular Weight |
268.30 g/mol |
IUPAC Name |
1-(3,4,6-trimethoxy-2-propan-2-yloxyphenyl)ethanone |
InChI |
InChI=1S/C14H20O5/c1-8(2)19-14-12(9(3)15)10(16-4)7-11(17-5)13(14)18-6/h7-8H,1-6H3 |
InChI Key |
PDYXMCLMAMEQCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C(=CC(=C1OC)OC)OC)C(=O)C |
Origin of Product |
United States |
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